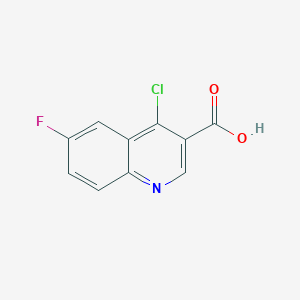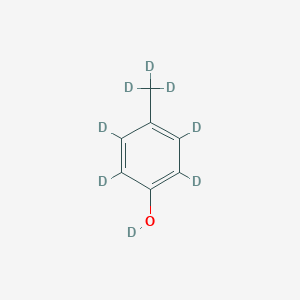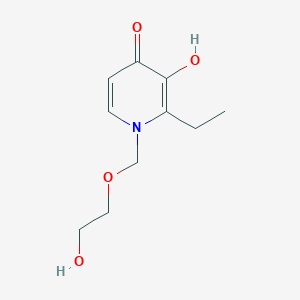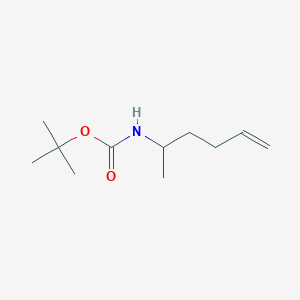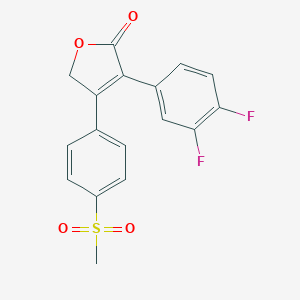
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone, also known as DFPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFPF is a member of the furanone family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a selective estrogen receptor modulator (SERM) and for its ability to inhibit the activity of the enzyme acetylcholinesterase.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is not fully understood, but it is believed to work by interacting with specific molecular targets in cells. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to bind to the estrogen receptor and inhibit the activity of acetylcholinesterase. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has also been shown to have antimicrobial activity against a variety of bacterial strains. In addition, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard organic chemistry techniques. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is also relatively inexpensive compared to other compounds with similar biological activities. However, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in some assays. In addition, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Orientations Futures
There are several future directions for research on 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone. One area of interest is the development of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone-based SERMs for the treatment of estrogen receptor-positive breast cancer. Additionally, further research is needed to understand the safety and efficacy of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone in humans.
Propriétés
Numéro CAS |
162011-83-8 |
|---|---|
Nom du produit |
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone |
Formule moléculaire |
C17H12F2O4S |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C17H12F2O4S/c1-24(21,22)12-5-2-10(3-6-12)13-9-23-17(20)16(13)11-4-7-14(18)15(19)8-11/h2-8H,9H2,1H3 |
Clé InChI |
INRQTVDUZFESAO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |
Autres numéros CAS |
162011-83-8 |
Synonymes |
3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone 3-(3,4-difluorophenyl)4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone Merck Frosst Tricyclic MF tricyclic MF-tricyclic |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

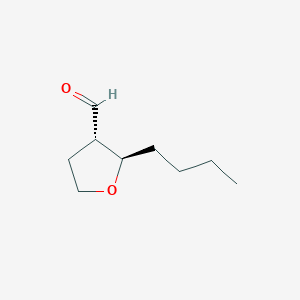
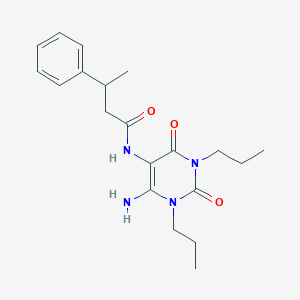
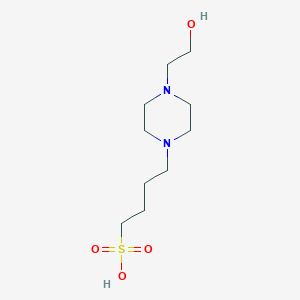
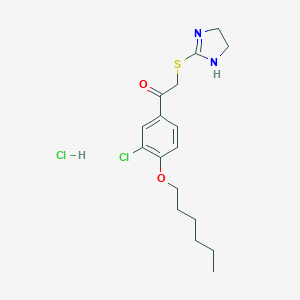
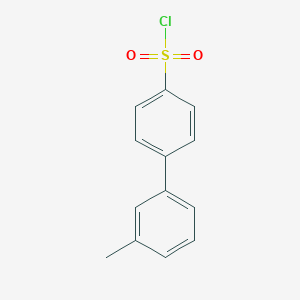
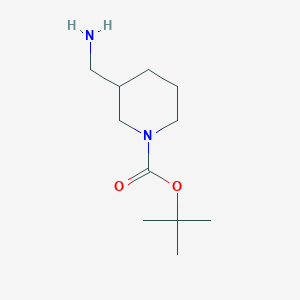
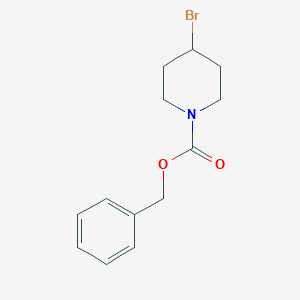
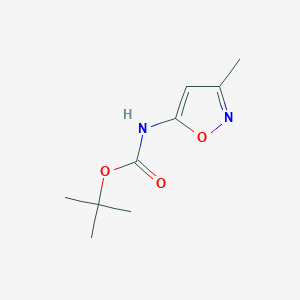
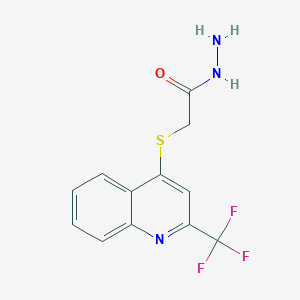
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
